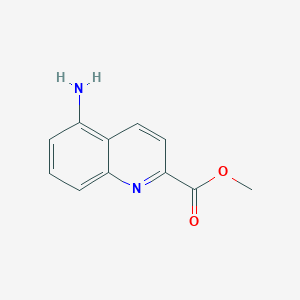
Methyl 5-aminoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-aminoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Methyl 5-aminoquinoline-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity and therapeutic efficacy.
Anticancer Activity
Recent studies have explored the antiproliferative effects of compounds related to this compound against various cancer cell lines. For instance, derivatives of quinoline compounds have shown significant activity against lung cancer cells, with some exhibiting IC50 values lower than 1 μM, indicating potent anticancer properties . These findings suggest that this compound could be a promising scaffold for developing new anticancer agents.
Antimalarial Properties
The quinoline class of compounds, including this compound, has been historically significant in treating malaria. The 8-aminoquinolines have demonstrated effectiveness against various stages of the malaria parasite, particularly in treating latent forms of Plasmodium vivax . This application underscores the potential of this compound in combating malaria and highlights its importance in global health initiatives.
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical pathways, which are essential for producing this compound at scale for pharmaceutical applications.
Synthetic Routes
Several synthetic methodologies have been reported for obtaining this compound:
- Skraup Reaction : This method involves the cyclization of an aniline derivative with a carbonyl compound in the presence of an acid catalyst. It is a well-established route for synthesizing quinoline derivatives .
- Carbonyl Insertion Reactions : Another effective method includes reacting bromo derivatives with carbon monoxide to introduce carboxylic functionalities at specific positions on the quinoline ring . This approach allows for greater control over the substitution patterns on the quinoline structure.
Antiproliferative Studies
A series of studies have examined the biological activity of this compound derivatives against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
| Compound | Cell Line Tested | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | H-460 | 0.03 | Highly active |
| Compound B | HT-29 | 0.55 | Moderate activity |
| Compound C | HepG2 | 0.33 | Highly selective |
Antimalarial Efficacy
The role of this compound in antimalarial therapy has been highlighted through various case studies demonstrating its effectiveness against Plasmodium species. The compound's mechanism involves targeting specific metabolic pathways within the parasite, thus preventing its replication and survival .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 5-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,12H2,1H3 |
InChI-Schlüssel |
MSCVLAFLUUPHBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=CC=CC(=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















